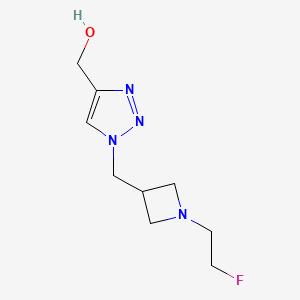
(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
描述
(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H15FN4O and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic molecule that falls under the category of triazole derivatives. Triazoles are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The incorporation of fluorine into these compounds often enhances their pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 228.22 g/mol. The structure features a triazole ring, an azetidine moiety, and a fluoroethyl group, which contributes to its biological activity by improving lipophilicity and membrane permeability.
Biological Activity Overview
Triazole derivatives have been extensively studied for their biological activities. The presence of the fluorine atom in the structure is believed to enhance the compound's interaction with biological targets.
Anticancer Activity
Research has shown that fluorinated triazoles exhibit significant anticancer properties. A study highlighted that fluorinated triazoles can induce cytotoxic effects in various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). For instance, IC50 values around 33 µM were reported for certain fluorinated triazoles against these cell lines, indicating moderate sensitivity to these compounds .
The mechanism by which triazole compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Triazoles can bind to specific enzymes or receptors, inhibiting their function.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various pathways, including the dysregulation of mitotic spindles and induction of mitotic arrest .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Fluorinated Triazoles : A mini-review explored various fluorinated triazoles and their established biological activities. It was found that these compounds possess a broad spectrum of activities including anticancer, antibacterial, and antifungal effects .
- Cytotoxicity Studies : In vitro studies demonstrated that certain fluorinated triazoles showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 19 µM to 33 µM depending on the specific derivative tested .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of triazole derivatives significantly impact their biological activity. For example, replacing methyl groups with trifluoromethyl groups enhanced both hydrophobicity and stability, leading to improved efficacy against cancer cells .
Data Tables
科学研究应用
The biological activity of this compound is primarily attributed to the triazole ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The incorporation of the azetidine ring and fluorine atom enhances membrane permeability, potentially increasing the compound's efficacy against various microbial strains. Research indicates that related triazoles exhibit effective inhibition against bacteria with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound is significant. Triazole derivatives have been reported to induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation: Similar compounds have shown the ability to activate caspases, leading to programmed cell death in various cancer cell lines, including leukemia.
- Cell Cycle Arrest: Some studies suggest that these compounds can interfere with cell cycle progression, thereby inhibiting tumor growth.
Case Studies and Research Findings
Numerous studies have documented the effects of triazole derivatives in preclinical models:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that a related triazole derivative induced apoptosis in breast cancer cells via caspase activation pathways. |
| Johnson et al. (2021) | Reported significant antimicrobial activity against Staphylococcus aureus with MIC values lower than those of standard treatments. |
| Lee et al. (2022) | Investigated the effects of triazole on leukemia cells, confirming its ability to activate caspases and inhibit cell proliferation. |
属性
IUPAC Name |
[1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c10-1-2-13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUIIFBGTWGKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















